molecular formula C11H20N4O B1481850 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine CAS No. 2098006-96-1

6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine

Cat. No.: B1481850
CAS No.: 2098006-96-1
M. Wt: 224.3 g/mol
InChI Key: SKJSUCUHKZBUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an aminoethoxy group, diethyl groups, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the reaction of 2-methylpyrimidine-4-amine with diethylamine and 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The diethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its effects are mediated through pathways involving the modulation of biochemical processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethoxy)ethanol: A related compound with similar functional groups but a simpler structure.

    N,N-diethyl-2-methylpyrimidin-4-amine: Lacks the aminoethoxy group but shares the pyrimidine core and diethyl substitution.

Uniqueness

6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-15(5-2)10-8-11(16-7-6-12)14-9(3)13-10/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJSUCUHKZBUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Reactant of Route 4
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine
Reactant of Route 6
6-(2-aminoethoxy)-N,N-diethyl-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.